molecular formula C20H15ClN2OS B2885976 7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105209-76-4

7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2885976
CAS No.: 1105209-76-4
M. Wt: 366.86
InChI Key: PWGDSVCIOGRCAK-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:

  • A 3-chlorophenyl substituent at position 7 of the thienopyrimidinone ring.
  • A 4-methylbenzyl group at position 3, contributing to steric and electronic modulation.

Thienopyrimidinones are pharmacologically significant scaffolds, often explored for antibacterial, antitumor, and enzyme inhibitory activities .

Properties

IUPAC Name

7-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c1-13-5-7-14(8-6-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-3-2-4-16(21)9-15/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGDSVCIOGRCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H15ClN2OS
  • Molecular Weight : 366.86 g/mol
  • CAS Number : 1326860-93-8

The compound is believed to exert its biological effects through modulation of various molecular targets. It has been studied for its role as an inhibitor of specific kinases and enzymes involved in inflammatory pathways and cancer progression.

1. Anti-inflammatory Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit notable anti-inflammatory properties. In vitro assays have shown that compounds similar to 7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Indomethacin6.741.10
7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-oneTBDTBD

2. Anticancer Activity

Studies have explored the anticancer potential of thieno[3,2-d]pyrimidine derivatives, including this compound. In cell line assays, it has demonstrated cytotoxic effects against various cancer types by inducing apoptosis and inhibiting cell proliferation.

3. Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thieno[3,2-d]pyrimidine core significantly influence biological activity. Substituents on the phenyl rings can enhance potency and selectivity for specific targets. For instance, the presence of a chlorophenyl group has been associated with increased COX inhibition.

Case Studies

  • In Vitro Studies : A series of in vitro experiments were conducted to evaluate the efficacy of various thieno[3,2-d]pyrimidine derivatives on COX enzyme activity. The results indicated that modifications at the 7-position significantly affected inhibitory potency.
  • In Vivo Models : Animal models have been utilized to assess the anti-inflammatory effects of this compound in conditions such as carrageenan-induced paw edema, where it showed comparable efficacy to standard anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
7-(3-Chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 7: 3-ClPh; 3: 4-MeBz C₂₁H₁₆ClN₂OS 380.88 N/A (Baseline for comparison) N/A
7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 7: 4-BrPh; 3: 3-MeBz C₂₀H₁₅BrN₂OS 411.32 Higher molecular weight due to Br substitution
7-(3-Chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 7: 3-ClPh; 3: 4-FBz C₂₀H₁₃ClFN₂OS 398.85 Increased electronegativity from F substituent
7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one 7: Ph; 3: 3-CF₃Bz C₂₁H₁₄F₃N₂OS 408.41 Enhanced lipophilicity from CF₃ group
7-(3-Chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one 7: 3-ClPh; 3: OCH₂CH₂(4-FPh) C₂₀H₁₄ClFN₂O₂S 400.90 Flexible ethyl linker may improve solubility

Key Observations

Halogen Substitution at Position 7 Bromine (Br) in 7-(4-Bromophenyl)-3-(3-methylbenzyl)... Fluorine (F) in 7-(3-Chlorophenyl)-3-(4-fluorobenzyl)... introduces electronegativity, which may enhance hydrogen-bonding interactions in biological systems .

Benzyl Group Modifications at Position 3 4-Methylbenzyl vs. 3-Methylbenzyl: The position of the methyl group on the benzyl ring affects steric hindrance. A 4-methyl group (para position) may allow better planar alignment with target receptors compared to 3-methyl (meta) .

Linker Variations Introduction of an ethylphenoxy linker (e.g., 3-[2-(4-fluorophenoxy)ethyl]) may enhance solubility due to the oxygen atom’s polarity, though this could reduce metabolic stability .

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